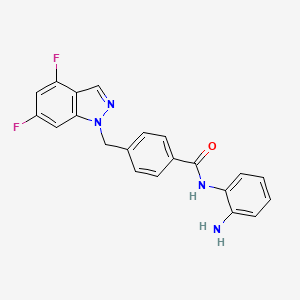
N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide
Vue d'ensemble
Description
N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H16F2N4O and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-Aminophenyl)-4-((4,6-difluoro-1H-indazol-1-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 392.401 g/mol. It has a density of approximately 1.34 g/cm³ and a boiling point around 530.4 °C .
Histone Deacetylase Inhibition
Research has indicated that compounds structurally related to this compound exhibit significant histone deacetylase (HDAC) inhibitory activity. For instance, a related compound demonstrated class I selectivity with IC50 values of 95.2 nM for HDAC1 and 260.7 nM for HDAC2 . This inhibition leads to alterations in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
Antiproliferative Activity
In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, derivatives with similar structures have shown IC50 values ranging from 2.0 to 25.8 nM against different tumor cell lines . The compound's ability to inhibit cell proliferation is likely linked to its impact on key signaling pathways involved in cancer progression.
Study on Indazole Derivatives
A study focusing on indazole-containing derivatives reported that certain compounds exhibited potent inhibitory effects on fibroblast growth factor receptors (FGFRs), with IC50 values as low as 2.0 nM for FGFR2 . While specific data for this compound were not detailed, the structural similarities suggest potential for comparable efficacy.
Clinical Relevance
In clinical settings, compounds similar to this compound have been evaluated for their safety and effectiveness. For instance, a related compound was well tolerated in patients with BRAFV600-mutant melanoma and demonstrated antitumor activity . Such findings underscore the therapeutic potential of this class of compounds in oncology.
Comparative Analysis of Biological Activity
Propriétés
IUPAC Name |
N-(2-aminophenyl)-4-[(4,6-difluoroindazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O/c22-15-9-17(23)16-11-25-27(20(16)10-15)12-13-5-7-14(8-6-13)21(28)26-19-4-2-1-3-18(19)24/h1-11H,12,24H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCGUZGUXPVSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C4=C(C=N3)C(=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581435 | |
| Record name | N-(2-Aminophenyl)-4-[(4,6-difluoro-1H-indazol-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920315-03-3 | |
| Record name | N-(2-Aminophenyl)-4-[(4,6-difluoro-1H-indazol-1-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















